Lavendustin A
Overview
Description
Lavendustin A is a potent, selective tyrosine kinase inhibitor . It was first isolated from a Streptomyces culture filtrate . It inhibits antigen-induced activation of PTK and histamine release from mast cells . It has a molecular weight of 381.40 .
Synthesis Analysis
Lavendustin A and its analogs have been synthesized through various methods. One approach involves solid-phase synthesis . Another method involves the synthesis of triazole analogs of Lavendustin A via a click chemistry approach .
Molecular Structure Analysis
The molecular formula of Lavendustin A is C21H19NO6 . Its structure includes a tertiary amine in the center with substituted benzyl and phenyl groups .
Chemical Reactions Analysis
Lavendustin A has been used in various chemical reactions. For instance, it has been involved in the solid-phase synthesis of its analogs . Additionally, triazole analogs of Lavendustin A have been synthesized using Cu I -catalyzed azide-alkyne cycloadditions .
Physical And Chemical Properties Analysis
Lavendustin A is a crystalline solid . It is soluble in DMSO and methanol .
Scientific Research Applications
Inhibition of Tyrosine Kinases and Tubulin Polymerization
Design, Synthesis, and Biological Evaluation of Lavendustin A Analogues :A study by Mu et al. (2001) synthesized N-alkylamide analogues of Lavendustin A and tested them for inhibition against epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk. While several compounds effectively inhibited both kinases, their cytotoxic properties in human cancer cell cultures led to the discovery that these compounds, including Lavendustin A analogues, act as cytotoxic agents through a mechanism involving the inhibition of tubulin polymerization. This finding suggests a broader application in cancer therapy beyond just kinase inhibition Mu et al., 2001.
Anticancer Activity Through Tubulin Polymerization Inhibition
Conformationally Restricted Analogues of Lavendustin A :In another study, Mu et al. (2003) focused on the synthesis of conformationally restricted analogues of Lavendustin A to explore their effects on tubulin polymerization and cytotoxicity in cancer cell cultures. The study highlighted the importance of the phenolic hydroxyl group in Lavendustin A for its activity, providing insights into the structural basis of its anticancer properties. Two derivatives demonstrated significant potency as tubulin polymerization inhibitors, emphasizing Lavendustin A's potential in developing new anticancer agents Mu et al., 2003.
Rapid Synthesis for Anticancer Evaluation
Rapid Synthesis of Lavendustin-Mimetic Small Molecules :Yoon and Ryu (2010) utilized click chemistry to synthesize Lavendustin-mimetic small molecules, modifying the linker -CH2-NH- with a 1,2,3-triazole ring. This modification allowed for rapid synthesis and evaluation of these molecules' anticancer activity. Among the analogues, one specifically showed significant inhibition of leukemia cell growth, highlighting the potential for developing new Lavendustin A-based therapeutics through innovative synthesis methods Yoon & Ryu, 2010.
Growth-Factor Receptor Inhibition
Design and Synthesis of Aminoboronic Acids Based on Lavendustin A :A study by Asano et al. (2004) designed a series of aminoboronic acids based on Lavendustin A's structure to evaluate their inhibitory activities against EGFR and vascular endothelial growth-factor receptor-1 (VEGFR-1). This research demonstrated selective inhibition activities of these compounds, suggesting Lavendustin A's framework can be utilized to develop selective inhibitors for growth-factor receptors, potentially contributing to cancer therapy Asano et al., 2004.
Future Directions
properties
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTTYPMRMMDONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154855 | |
Record name | Lavendustin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lavendustin A | |
CAS RN |
125697-92-9 | |
Record name | Lavendustin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lavendustin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lavendustin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lavendustin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lavendustin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAVENDUSTIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.